3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-8-9-7-3-2-6(11)4-10(5)7/h2-4,11H,1H3 |
InChI Key |
VSAYWPOSICVZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization
The most widely reported method involves the cyclization of 2-hydrazinylpyridine derivatives under basic conditions. For example, 2-hydrazinyl-5-hydroxypyridine reacts with chloroethynylphosphonates in the presence of potassium carbonate (K$$2$$CO$$3$$) to form the triazole ring.
Reaction Conditions :
- Solvent : Ethanol or THF
- Temperature : 60–80°C
- Time : 4–48 hours
- Yield : 70–95%
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the chloroethynylphosphonate, forming a ketenimine intermediate that undergoes 5-exo-dig cyclization.
Acid-Catalyzed Cyclization
Phosphorus-based dehydrating agents like PCl$$3$$ or POCl$$3$$ facilitate cyclization under acidic conditions. This method is advantageous for substrates sensitive to base-induced side reactions.
Example Protocol :
- Starting Material : 2-Hydrazinyl-6-methoxypyridine
- Reagent : POCl$$_3$$ (2.5 equiv)
- Conditions : Reflux in dichloromethane (DCM) for 12 hours
- Post-Reaction : Hydrolysis of methoxy to hydroxyl group using HBr/AcOH
Yield : 65–78%
Multi-Component One-Pot Synthesis
A scalable approach combines 5-amino-1,2,4-triazole, ethyl acetoacetate, and substituted aldehydes in a one-pot reaction. While originally developed for triazolopyrimidines, this method adapts to pyridine systems with modifications.
Adapted Protocol :
| Component | Role | Quantity |
|---|---|---|
| 5-Amino-1,2,4-triazole | Triazole precursor | 3 mmol |
| 5-Hydroxypyridine-2-carbaldehyde | Aldehyde component | 3 mmol |
| Ethyl acetoacetate | Ketone donor | 3 mmol |
| APTS catalyst | Acidic catalyst | 0.3 mmol |
Conditions : Ethanol, reflux, 24 hours.
Yield : 55–62%.
Functionalization of Preformed Triazolopyridines
Hydroxylation via Demethylation
A two-step strategy involves synthesizing 3-methyl-triazolo[4,3-a]pyridin-6-methoxy followed by demethylation:
Direct Introduction of Hydroxyl Group
Electrophilic hydroxylation using Oxone® (2KHSO$$5$$·KHSO$$4$$·K$$2$$SO$$4$$) in aqueous acetone achieves direct C6 hydroxylation.
Yield : 40–50% (requires optimization for triazolopyridines).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Base-Mediated Cyclization | High yield, mild conditions | Requires anhydrous solvents | 70–95% |
| Acid-Catalyzed Cyclization | Tolerates sensitive substrates | Harsh conditions, lower yields | 65–78% |
| One-Pot Synthesis | Scalable, fewer steps | Moderate yields | 55–62% |
| Demethylation | Precise functionalization | Multi-step, purification challenges | 58% |
Mechanistic Considerations and Challenges
Regioselectivity :
Side Reactions :
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted triazolopyridines.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and reagents.
Biology
This compound has been extensively studied for its biological activities:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, interacting with various biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For example:
Immunomodulatory Effects
Recent research highlights the compound's ability to inhibit the PD-1/PD-L1 interaction, a critical pathway for immune evasion in tumors. One derivative exhibited an IC₅₀ of 92.3 nM and significantly enhanced interferon-gamma production in T cell co-culture systems .
Antimalarial Activity
A series of derivatives based on the triazolo[4,3-a]pyridine scaffold were evaluated for their antimalarial activity against Plasmodium falciparum. Some derivatives demonstrated promising in vitro activity with IC₅₀ values as low as 2.24 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variants
Compounds with altered ring fusion positions or heterocyclic cores exhibit distinct physicochemical and biological properties:
Key Insight : The [4,3-a]pyridine fusion (vs. [4,3-b]pyridazine) enhances π-π stacking in aromatic systems, while substituent positioning (C6 vs. C8) alters electronic properties and target interactions .
Substituent Variations at Position 6
Functional group modifications at position 6 significantly impact solubility, reactivity, and bioactivity:
Key Insight : Hydroxyl and amine derivatives exhibit higher solubility in polar solvents, while sulfonamide and carboxylic acid variants are tailored for target-specific interactions (e.g., antimalarial sulfonamides ).
Pharmacological Activity Comparisons
Key Insight : Sulfonamide derivatives demonstrate validated antimalarial efficacy, while hydroxyl and thiadiazole hybrids require further in vitro validation .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol (CAS No. 1891274-21-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₇N₃O
- Molecular Weight : 149.15 g/mol
- CAS Number : 1891274-21-7
Antimalarial Activity
Recent studies have highlighted the potential of derivatives of the triazolo[4,3-a]pyridine scaffold in combating malaria. A series of compounds including sulfonamides derived from triazolo[4,3-a]pyridines were evaluated for their antimalarial efficacy against Plasmodium falciparum. Notably, certain derivatives exhibited promising in vitro activity with IC₅₀ values as low as 2.24 μM, indicating significant potential for further development in malaria treatment .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In a study assessing various triazolo[4,3-a]pyridine derivatives against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical), some derivatives demonstrated potent anti-tumor activity with IC₅₀ values ranging from 0.15 μM to 2.85 μM . These findings suggest that modifications to the triazolo[4,3-a]pyridine structure can enhance its cytotoxic effects.
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. A derivative was shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The most potent inhibitor from this series displayed an IC₅₀ of 92.3 nM and significantly increased interferon-gamma production in co-culture systems involving T cells . This suggests potential applications in cancer immunotherapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance:
- Substitution Patterns : The introduction of different substituents at specific positions on the triazole ring can modulate both potency and selectivity against targeted enzymes or receptors.
- Ring Fusion Strategies : Employing ring fusion techniques has been shown to enhance activity against specific biological targets .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
